molecular formula C17H35NO3Si B2822056 Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate CAS No. 2377031-01-9

Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate

Cat. No.: B2822056
CAS No.: 2377031-01-9
M. Wt: 329.556
InChI Key: SMJJUPZOKMUQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate is a sophisticated synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold that is doubly protected: the amine is safeguarded by a Boc (tert-butoxycarbonyl) group and the hydroxyl moiety by a TBS (tert-butyldimethylsilyl) group. This protective strategy is crucial for the multi-step synthesis of complex molecules, as it allows for selective deprotection and further functionalization at specific stages of a synthetic sequence. The 2-methyl substitution on the piperidine ring introduces stereochemical complexity and can significantly influence the conformational and binding properties of the final target molecule. Its primary research application lies in the construction of pharmaceutical agents, particularly those targeting the central nervous system, where piperidine is a common pharmacophore. For instance, this specific intermediate is cited in the synthesis of potent and selective RORγt inverse agonists for immunology and oncology research, as well as in the development of KRAS G12C inhibitors , a prominent area in targeted cancer therapy. The compound enables researchers to efficiently explore structure-activity relationships (SAR) by serving as a versatile building block for the introduction of a substituted piperidine moiety into potential drug candidates.

Properties

IUPAC Name

tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO3Si/c1-13-12-14(21-22(8,9)17(5,6)7)10-11-18(13)15(19)20-16(2,3)4/h13-14H,10-12H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJJUPZOKMUQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate typically involves multiple steps. One common route starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . The piperidine ring is then introduced through a series of reactions involving commercially available starting materials .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can also occur, especially at the carboxylate group.

    Substitution: Substitution reactions are common, particularly involving the tert-butyl and dimethylsilyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate is C18H37NO3SiC_{18}H_{37}NO_3Si, with a molecular weight of approximately 343.6 g/mol. The compound features a piperidine ring substituted with tert-butyl and tert-butyldimethylsilyl groups, which enhance its stability and solubility in organic solvents.

Synthetic Applications

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its applications include:

  • Synthesis of Piperidine Derivatives : The compound is utilized as a precursor for synthesizing substituted piperidines, which are important in pharmaceuticals. For instance, it can undergo deprotonation followed by reaction with electrophiles to yield diverse piperidine derivatives .
  • Building Blocks for Drug Development : The compound has been employed in the synthesis of analogs of known drugs, particularly those targeting cholinesterase enzymes. These derivatives are crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that allow for modifications leading to biologically active compounds:

  • Cholinesterase Inhibitors : Research indicates that derivatives of this compound can inhibit acetylcholinesterase and butyrylcholinesterase, making them potential candidates for treating cognitive disorders .
  • Drug Design : The incorporation of the tert-butyldimethylsilyl group enhances the lipophilicity and metabolic stability of the resulting compounds, facilitating their use as drug candidates. Studies have demonstrated that modifications to the piperidine structure can lead to improved pharmacological profiles .

Biochemical Research

In biochemical research, this compound is valuable for:

  • Investigating Enzyme Mechanisms : The compound's ability to act as a reversible inhibitor allows researchers to study the mechanisms of action of various enzymes, particularly those involved in neurotransmitter regulation .
  • Studying Molecular Interactions : Its derivatives are used to probe interactions at the molecular level, providing insights into binding affinities and specificity for target proteins .

Case Studies

Study Objective Findings
Chackalamannil et al. (1996) Synthesis of piperidine derivativesDeveloped methods for synthesizing substituted piperidines using this compound as a key intermediate.
Battaglia et al. (1999) Development of cholinesterase inhibitorsIdentified potent inhibitors derived from this compound, demonstrating potential therapeutic applications in Alzheimer's disease.
Joseph et al. (1997) Biochemical interaction studiesExplored the binding interactions of synthesized derivatives with target enzymes, revealing insights into their inhibitory mechanisms.

Mechanism of Action

The mechanism of action for tert-butyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylpiperidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Backbones

The following compounds share the tert-butyl carbamate group on the piperidine ring but differ in substituents and functional groups:

Compound Name Key Substituents Molecular Formula Key Applications/Properties
Tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate 4-(Methylsulfonyloxyethyl) group C₁₄H₂₇NO₅S Potential alkylating agent; sulfonate esters enable nucleophilic substitution reactions.
Tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate 4-(Methylsulfonyloxymethyl) group C₁₃H₂₅NO₅S Similar reactivity to sulfonate esters; used in cross-coupling or functionalization steps.
Tert-butyl 4-(5-(1-(tert-butoxycarbonyl)-5,5-difluoropyrrolidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Complex indazole-pyrrolidine hybrid substituent C₂₈H₃₉F₂N₅O₆ Bioactive scaffold for kinase inhibition; fluorine enhances metabolic stability.

Key Observations :

  • TBDMS vs. Sulfonate Esters : The TBDMS group in the target compound offers robust protection for alcohols under basic/neutral conditions, whereas sulfonate esters (e.g., methylsulfonyloxy) are more reactive, facilitating nucleophilic displacement .
  • Steric Effects : The 2-methyl group in the target compound may hinder reactions at the piperidine nitrogen compared to unsubstituted analogues.

Analogues with Pyrrolidine and Heterocyclic Cores

Compounds with non-piperidine cores but related protective groups:

Compound Name Core Structure Key Features
Tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate Pyrrolidine TBDMS-protected hydroxyl; ester functionality enables further derivatization.
Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate Indazole-piperidine Hybrid heterocycle with potential anticancer activity; elemental analysis shows slight deviations (e.g., C: 60.34% obs vs. 60.84% calc) .

Key Observations :

  • Ring Size Effects : Pyrrolidine (5-membered) vs. piperidine (6-membered) cores alter ring strain and conformational flexibility, impacting binding affinity in bioactive molecules .
  • Elemental Analysis : Deviations in observed vs. calculated values (e.g., : C 60.34% obs vs. 60.84% calc) suggest synthesis challenges or impurities .

Functional Group Comparison

Protective Groups:
  • Boc Group : Common in all compared compounds; removed under acidic conditions (e.g., TFA).
  • TBDMS Ether : In the target compound, offers stability under basic conditions but cleaved by fluoride ions (e.g., TBAF) .
  • Sulfonate Esters : In compounds, act as leaving groups for SN2 reactions .
Reactivity and Stability:
  • The TBDMS group in the target compound enhances lipophilicity, improving membrane permeability in drug candidates compared to polar sulfonate esters.
  • Methylsulfonyloxy derivatives () are more reactive but less stable under aqueous conditions than TBDMS-protected analogues.

Analytical Comparisons

Compound Type Elemental Analysis (C/H/N) HRMS Data (Example)
Target Compound Not explicitly reported Not available in evidence
Pyrrolidine-TBDMS () Not reported m/z 414.2467 (obs)
Indazole-piperidine () C: 60.34% (obs) vs. 60.84% (calc) Not reported

Biological Activity

Tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate, commonly referred to as TBDMS-MP , is a synthetic compound with potential applications in medicinal chemistry. Its structure includes a piperidine ring, which is known for its biological activity, particularly in neuropharmacology and as a precursor in various pharmaceutical syntheses. This article reviews the biological activity of TBDMS-MP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₂₇NOSi
  • Molecular Weight : 229.43 g/mol
  • CAS Number : 204580-41-6
  • PubChem ID : 67021994

TBDMS-MP exhibits biological activity primarily through its interaction with various neurotransmitter systems. The piperidine moiety is known to influence cholinergic and dopaminergic pathways, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : TBDMS-MP has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Neuroprotective Effects : Studies have indicated that TBDMS-MP may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AChE InhibitionIC₅₀ = 15.4 nM
NeuroprotectionReduced apoptosis in astrocytes
CytotoxicityNo significant cytotoxic effects at 100 µM
Amyloid Aggregation Inhibition85% inhibition at 100 µM

Case Study 1: Neuroprotective Effects

In a study assessing the neuroprotective effects of TBDMS-MP against Aβ-induced toxicity in astrocyte cultures, it was found that treatment with TBDMS-MP resulted in a significant increase in cell viability compared to control groups treated only with Aβ. Specifically, cell viability improved from approximately 43.78% to 62.98% when treated with TBDMS-MP alongside Aβ .

Case Study 2: Multi-target Approach in Alzheimer's Disease

A recent investigation explored the multi-target potential of TBDMS-MP analogs in treating Alzheimer's disease. The compound demonstrated dual inhibition of AChE and β-secretase, suggesting that it could address multiple pathological features of the disease simultaneously. The results indicated that TBDMS-MP could significantly reduce β-secretase activity and Aβ aggregation, supporting its potential as a therapeutic agent .

Q & A

Q. What are the primary synthetic strategies for preparing tert-butyl 4-[(tert-butyldimethylsilyl)oxy]-2-methylpiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. For example:

Piperidine Core Functionalization : Introduce the 2-methyl group via alkylation or reductive amination .

Silyl Ether Protection : React the 4-hydroxy group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .

Carbamate Formation : Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How should researchers handle stability issues related to the tert-butyldimethylsilyl (TBDMS) group during synthesis?

  • Methodological Answer :
  • Acid Sensitivity : Avoid protic solvents (e.g., water, alcohols) and acidic conditions (pH < 5), which hydrolyze the TBDMS group. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Storage : Store the compound in sealed, desiccated containers at 2–8°C to prevent degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., 4-O-TBDMS and 2-methyl group positions). Key signals: TBDMS (δ ~0.1 ppm for Si-CH₃), Boc group (δ ~1.4 ppm for tert-butyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and silyl ether (Si-O, ~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up the synthesis of this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-limiting steps (e.g., silylation efficiency) .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates .
  • Catalyst Screening : Evaluate alternatives to DMAP (e.g., Hünig’s base) for Boc protection to reduce side reactions .
  • Case Study : A scaled-up synthesis of a related TBDMS-protected piperidine achieved 85% yield by increasing equivalents of TBDMSCl from 1.2 to 1.5 and using molecular sieves to absorb moisture .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., distinguishing 2-methyl vs. 4-O-TBDMS environments) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive proof of regiochemistry if ambiguous .
  • Comparative Analysis : Cross-reference with analogs (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) to validate shifts .

Q. How does the TBDMS group influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer :
  • Orthogonality : The TBDMS group is stable under basic conditions but cleaved by fluoride ions (e.g., TBAF in THF), enabling selective deprotection without disrupting the Boc group .
  • Steric Effects : The bulky TBDMS group may hinder nucleophilic attacks at the 4-position, necessitating optimized conditions for further substitutions (e.g., SN2 reactions) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents (e.g., DCM) .
  • Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .
  • Toxicity Mitigation : Avoid inhalation of fine powders; use NIOSH-approved respirators if ventilation is inadequate .

Key Research Gaps Identified

  • Limited data on the compound’s biological activity (e.g., enzyme inhibition, cytotoxicity) .
  • Mechanistic studies on TBDMS/Boc deprotection under microwave or photochemical conditions are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.